4-Bromo-5-chlorothiophene-2-sulfonamide
Overview
Description
4-Bromo-5-chlorothiophene-2-sulfonamide is a halogenated thiophene derivative with the molecular formula C4H3BrClNO2S2 and a molecular weight of 276.56 g/mol . This compound is characterized by the presence of bromine and chlorine atoms on the thiophene ring, along with a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide typically involves halogenation reactions followed by sulfonamide formationThe reaction conditions often involve the use of halogenating agents such as bromine and chlorine, and sulfonamide formation using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfonamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or other substituted thiophenes can be formed.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Reduction Products: Reduced sulfonamide derivatives are formed.
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-sulfonamide is utilized in various scientific research fields, including:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms may also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Bromo-5-chlorothiophene: A closely related compound with similar halogenation but lacking the sulfonamide group.
4-Bromo-2-chlorophenol: Another halogenated compound with a different core structure (phenol instead of thiophene).
Uniqueness: 4-Bromo-5-chlorothiophene-2-sulfonamide is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, combined with a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for diverse research applications.
Properties
IUPAC Name |
4-bromo-5-chlorothiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHCZUMVYYMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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